Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-
Description
This compound is a benzoic acid derivative featuring a substituted imidazolidinyl-dione ring. The cyclohexylmethyl group at the 3-position of the imidazolidinyl ring and the 2,5-dioxo functional groups define its structural uniqueness. Such modifications influence its physicochemical properties, such as lipophilicity (logP), solubility, and electronic characteristics, which are critical for biological activity and toxicity.
Properties
CAS No. |
651748-47-9 |
|---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-[3-(cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H20N2O4/c20-15-11-18(10-12-5-2-1-3-6-12)17(23)19(15)14-8-4-7-13(9-14)16(21)22/h4,7-9,12H,1-3,5-6,10-11H2,(H,21,22) |
InChI Key |
YBHYAZDYGIASCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclohexylmethylamine with phosgene or a phosgene equivalent to form the corresponding isocyanate, which is then cyclized to form the imidazolidinone ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of benzoic acid is coupled with a halogenated imidazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position adjacent to the aromatic ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-07-4): Features a difluorophenyl group instead of cyclohexylmethyl and a single oxo group on the imidazolidinyl ring .
Aspirin (Acetylsalicylic acid) : Lacks the imidazolidinyl-dione moiety but retains the benzoic acid core with an acetylated hydroxyl group .
Dicamba (3,6-Dichloro-2-methoxybenzoic acid) : Substituted with chlorine and methoxy groups on the aromatic ring, used as an herbicide .
Physicochemical Properties
| Compound | Substituents | logP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Cyclohexylmethyl, 2,5-dioxo | ~3.5 (high) | Low | Imidazolidinyl-dione, COOH |
| 3-[3-(3,5-Difluorophenyl)-2-oxo-...] | 3,5-Difluorophenyl, 2-oxo | ~2.8 | Moderate | Imidazolidinone, COOH |
| Aspirin | Acetyloxy | 1.2 | High | Ester, COOH |
| Dicamba | 3,6-Dichloro, 2-methoxy | 2.2 | Moderate | Halogen, Methoxy, COOH |
Key Observations :
- The 2,5-dioxo configuration on the imidazolidinyl ring introduces additional hydrogen-bonding sites, which may influence receptor binding or metabolic stability compared to mono-oxo analogs .
Toxicity and QSTR Predictions
Evidence from QSTR models for benzoic acid derivatives highlights the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD50 values in mice . For example:
- Higher 0JA (zero-order connectivity index) correlates with increased branching or bulky substituents (e.g., cyclohexylmethyl), which may elevate acute toxicity due to enhanced bioaccumulation.
- 1JA (first-order connectivity index) reflects bonding patterns; the imidazolidinyl-dione ring likely contributes to unique 1JA values, differentiating the target compound from simpler analogs like Aspirin.
Predicted LD50 Trends :
- The target compound’s cyclohexylmethyl group may lower LD50 (higher toxicity) compared to the difluorophenyl analog, as bulky alkyl groups often increase hydrophobicity and tissue retention .
- Aspirin and Dicamba, with lower logP and polar substituents, exhibit higher LD50 values (lower acute toxicity) .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]- presents intriguing properties worth exploring. This compound is characterized by a unique structure that combines the benzoic acid moiety with an imidazolidinyl group, potentially influencing its biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 287.33 g/mol
- IUPAC Name : Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-
The structural configuration of this compound allows for various interactions with biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. In vitro tests demonstrated that certain derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/mL against Gram-positive and Gram-negative bacteria as well as fungi .
| Compound Type | MIC Range (μg/mL) | Target Organisms |
|---|---|---|
| Benzoic Acid Derivatives | 32 - 1024 | Staphylococcus aureus, Escherichia coli, Candida spp. |
Enzyme Inhibition
Another significant aspect of the biological activity of benzoic acid derivatives is their potential as enzyme inhibitors. For example, related compounds have been investigated for their inhibitory effects on dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis, a critical target for tuberculosis treatment. The most active derivative showed an IC₅₀ value of 7 μM, indicating strong inhibitory action .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, researchers synthesized and tested several compounds against clinical strains of bacteria. The results indicated that modifications in the benzene ring significantly influenced the antimicrobial potency. The most promising compounds exhibited broad-spectrum activity, making them candidates for further development .
Study on Enzyme Inhibition
A separate investigation focused on the design and synthesis of novel benzoic acid derivatives aimed at inhibiting MtDHFR. The study highlighted that specific substitutions on the benzoic acid structure could enhance binding affinity and selectivity towards the enzyme. This research underscores the potential of these compounds in developing new anti-tuberculosis agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
